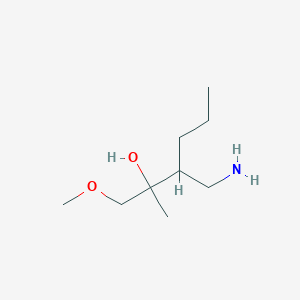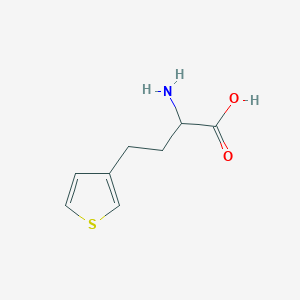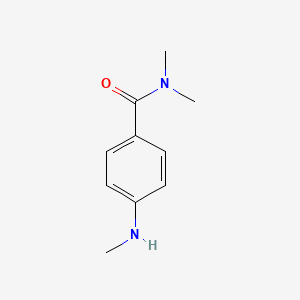![molecular formula C4H6ClN3S B13486326 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride](/img/structure/B13486326.png)
4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, a sulfur atom, and a chlorine ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the most common methods for synthesizing 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride involves the reaction of 2-chloro-5-nitrobenzothiazole with hydrazine hydrate in the presence of a reducing agent. The resulting intermediate is then cyclized with phosphorus pentoxide to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of high-performance liquid chromatography and gas chromatography for purification and analysis.
Analyse Chemischer Reaktionen
Types of Reactions: 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for new antibiotics.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride exerts its effects involves interactions with various molecular targets and pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis or interference with nucleic acid replication. The compound’s anticancer activity could be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,3,4-thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiazoles: Commonly found in drugs developed for treating allergies, hypertension, and bacterial infections.
Pyrrolopyrazines: Exhibited different biological activities such as antimicrobial, anti-inflammatory, and antitumor properties.
Uniqueness: 4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride is unique due to its specific ring structure, which combines the properties of both pyrrole and thiadiazole rings.
Eigenschaften
Molekularformel |
C4H6ClN3S |
|---|---|
Molekulargewicht |
163.63 g/mol |
IUPAC-Name |
5,6-dihydro-4H-pyrrolo[3,4-d]thiadiazole;hydrochloride |
InChI |
InChI=1S/C4H5N3S.ClH/c1-3-4(2-5-1)8-7-6-3;/h5H,1-2H2;1H |
InChI-Schlüssel |
MWERMDUNDTXLKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CN1)SN=N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


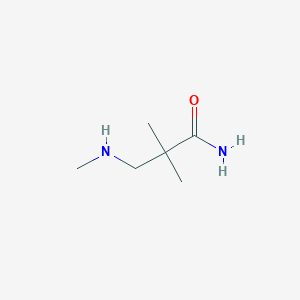



![4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486282.png)
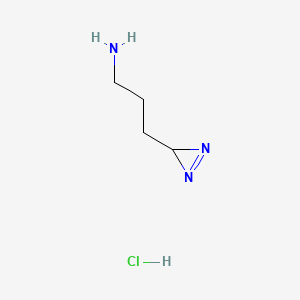
![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13486291.png)


![4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride](/img/structure/B13486312.png)
